molecular formula C6H12F2N2O2 B3270447 5,5-Difluorolysine CAS No. 52683-82-6

5,5-Difluorolysine

Cat. No.: B3270447
CAS No.: 52683-82-6
M. Wt: 182.17 g/mol
InChI Key: UMKVHRBXXOWEPJ-BYPYZUCNSA-N
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Description

5,5-Difluorolysine is a fluorinated derivative of lysine, an essential amino acid. It is characterized by the substitution of two hydrogen atoms with fluorine atoms at the 5th position of the lysine molecule. This modification imparts unique chemical and biological properties to the compound, making it valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Difluorolysine typically involves the fluorination of lysine or its derivatives. One common method is the direct fluorination of lysine using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or xenon difluoride (XeF2). The reaction is usually carried out under controlled conditions to ensure selective fluorination at the desired position .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process is optimized for high yield and purity, often involving multiple purification steps such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

5,5-Difluorolysine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include fluorinated keto acids, fluorinated amines, and various substituted derivatives, depending on the reaction conditions and reagents used .

Scientific Research Applications

5,5-Difluorolysine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5,5-Difluorolysine involves its incorporation into peptides and proteins, where the fluorine atoms can influence the molecule’s conformation and interactions. The presence of fluorine atoms can enhance the compound’s stability and resistance to enzymatic degradation. Additionally, fluorine’s electronegativity can affect the compound’s reactivity and binding affinity to molecular targets .

Comparison with Similar Compounds

Similar Compounds

    5-Fluorolysine: A single fluorine substitution at the 5th position.

    6,6-Difluorolysine: Fluorine atoms substituted at the 6th position.

    5,5-Dichlorolysine: Chlorine atoms substituted at the 5th position.

Uniqueness

5,5-Difluorolysine is unique due to the presence of two fluorine atoms at the 5th position, which imparts distinct chemical and biological properties compared to its mono-fluorinated or chlorinated counterparts. This dual fluorination enhances the compound’s stability and reactivity, making it particularly valuable in applications requiring high precision and specificity .

Properties

IUPAC Name

(2S)-2,6-diamino-5,5-difluorohexanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12F2N2O2/c7-6(8,3-9)2-1-4(10)5(11)12/h4H,1-3,9-10H2,(H,11,12)/t4-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMKVHRBXXOWEPJ-BYPYZUCNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(CN)(F)F)C(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CC(CN)(F)F)[C@@H](C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1315052-81-3
Record name L-Lysine, 5,5-difluoro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1315052-81-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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